

A Technical Guide to the Research and Development of Entinostat (MS-275)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH 275

Cat. No.: B561565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

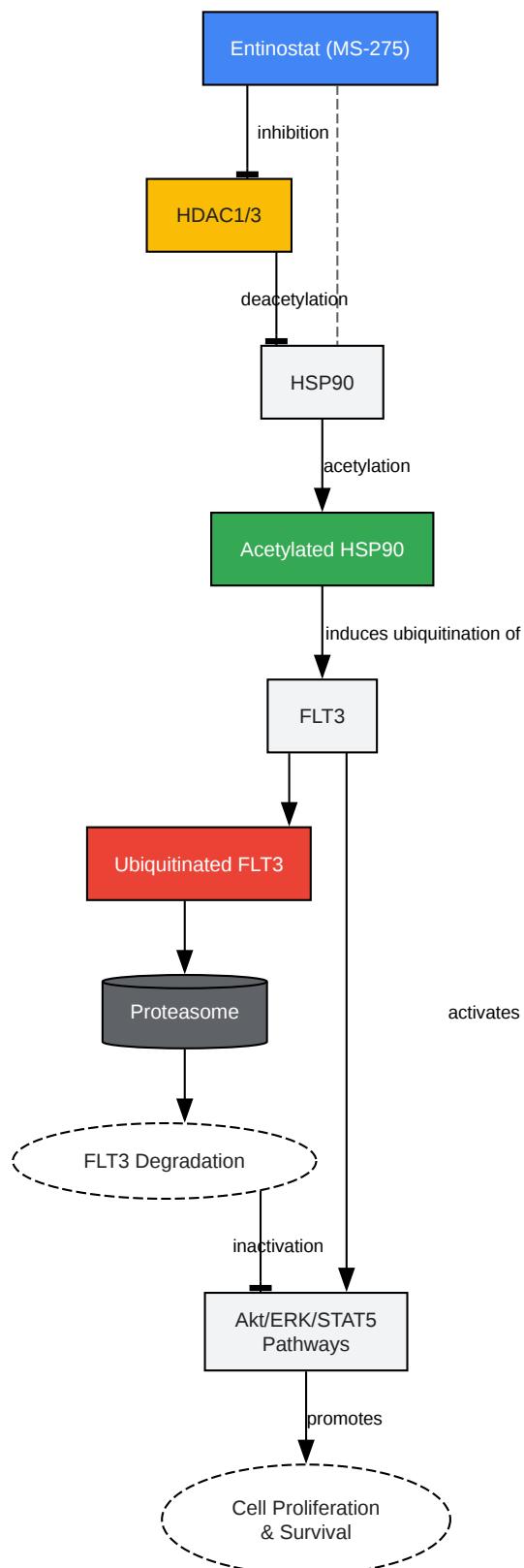
Entinostat, also known as MS-275 and SNDX-275, is a synthetic benzamide derivative that has garnered significant interest in the field of oncology. As a potent and selective inhibitor of Class I histone deacetylases (HDACs), Entinostat represents a promising therapeutic agent with a multifaceted mechanism of action. This technical guide provides a comprehensive literature review of Entinostat research, focusing on its core mechanisms, experimental validation, and clinical investigation.

Core Mechanism of Action

Entinostat's primary mechanism of action is the selective inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3.^[1] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering genes inaccessible for transcription. By inhibiting these enzymes, Entinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the transcriptional activation of previously silenced genes.^{[2][3]}

A key outcome of this epigenetic modulation is the reactivation of tumor suppressor genes, which are often silenced in cancer cells. This can lead to a cascade of anti-cancer effects, including:

- Cell Cycle Arrest: Entinostat has been shown to induce the expression of cyclin-dependent kinase inhibitors such as p21, which halts the cell cycle and prevents cancer cell


proliferation.[4][5]

- Apoptosis: The compound can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.[3][4]
- Terminal Differentiation: In some cancer models, Entinostat can induce cells to differentiate into their mature, non-proliferative forms.[3]

Beyond its effects on histones, Entinostat can also modulate the function of non-histone proteins by altering their acetylation status. This includes transcription factors and signaling molecules, further contributing to its anti-cancer activity.[2][4]

Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer progression. In Acute Myeloid Leukemia (AML) cells with FLT3-ITD mutations, Entinostat has been shown to decrease the levels of both total and phosphorylated FLT3. This leads to the inactivation of downstream signaling pathways, including Akt, ERK, and STAT5.[6] The proposed mechanism involves the acetylation of heat shock protein 90 (HSP90), which in turn leads to the ubiquitination and subsequent proteasomal degradation of FLT3.[6]

[Click to download full resolution via product page](#)

Entinostat-induced FLT3 degradation pathway in AML.

Additionally, in the context of breast cancer, Entinostat has been observed to downregulate HER2 and its phosphorylated forms, as well as the downstream MAPK and AKT pathways.[\[3\]](#) This suggests a broader impact on receptor tyrosine kinase signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for Entinostat from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

Target	IC50	Cell-Free/Cell-Based	Reference
HDAC1	0.51 μ M	Cell-free	[1]
HDAC3	1.7 μ M	Cell-free	[1]
HDACs 4, 6, 8, 10	>100 μ M	Cell-free	[1]
AML Cell Lines (MOLM13, MV4-11)	< 1 μ M (Growth Arrest)	Cell-based	[6]

Table 2: Pharmacokinetic Parameters in Humans (Phase I)

Parameter	Value	Dosing Schedule	Reference
Maximum Tolerated Dose (MTD)	6 mg/m ²	Weekly for 4 weeks, every 6 weeks	[7]
Mean Terminal Half-life (t _{1/2})	33.9 ± 26.2 hours	Weekly for 4 weeks, every 6 weeks	[7]
Time to Maximum Concentration (T _{max})	0.5 - 24 hours	Weekly for 4 weeks, every 6 weeks	[7]

Key Experimental Protocols

This section details common methodologies used in the evaluation of Entinostat's activity.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Drug Treatment:** Cells are treated with various concentrations of Entinostat or a vehicle control (e.g., DMSO).
- **Incubation:** The plates are incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression and Acetylation

Western blotting is used to detect specific proteins in a sample and to assess post-translational modifications like acetylation.

- **Cell Lysis:** Cells treated with Entinostat are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., acetylated-Histone H3, FLT3, p21).
- Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
- Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

[Click to download full resolution via product page](#)

A generalized workflow for Western blotting.

Clinical Trial Design (Phase I Dose-Escalation)

Phase I clinical trials for Entinostat have often employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

- Cohort Enrollment: A cohort of 3 patients is enrolled at an initial dose level of Entinostat.
- DLT Observation Period: Patients are monitored for a defined period (e.g., the first cycle of treatment) for the occurrence of DLTs.
- Dose Escalation/Expansion:
 - If 0 out of 3 patients experience a DLT, the dose is escalated for the next cohort of 3 patients.
 - If 1 out of 3 patients experiences a DLT, the cohort is expanded to include 3 more patients at the same dose level.

- If 2 or more out of 3 (or 6) patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level is declared the MTD.
- MTD Determination: The dose level at which no more than 1 in 6 patients experiences a DLT is typically defined as the MTD.

Conclusion

Entinostat (MS-275) is a selective Class I HDAC inhibitor with a well-defined mechanism of action that involves the epigenetic reprogramming of cancer cells. Its ability to induce cell cycle arrest, apoptosis, and differentiation, as well as modulate key oncogenic signaling pathways, underscores its therapeutic potential. The quantitative data from preclinical and clinical studies provide a solid foundation for its continued development, both as a monotherapy and in combination with other anti-cancer agents. The experimental protocols outlined in this guide represent standard methodologies for the ongoing investigation of Entinostat and other epigenetic modulators. As research progresses, Entinostat may become a valuable component in the therapeutic arsenal against a range of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. What is Entinostat used for? synapse.patsnap.com
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entinostat? synapse.patsnap.com
- 5. Facebook cancer.gov
- 6. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Research and Development of Entinostat (MS-275)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561565#literature-review-of-ch-275-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com